molecular formula C7H3ClFIN2 B1360830 4-Chloro-6-fluoro-3-iodo-1H-indazole CAS No. 887567-83-1

4-Chloro-6-fluoro-3-iodo-1H-indazole

Cat. No.: B1360830
CAS No.: 887567-83-1
M. Wt: 296.47 g/mol
InChI Key: LYCVRSFAKCOMRS-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-3-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of chlorine, fluorine, and iodine atoms in the indazole ring enhances its reactivity and potential for forming complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of indazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Chloro-6-fluoro-3-iodo-1H-indazole has significant applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-3-iodo-1H-indazole involves its interaction with specific molecular targets. The halogen atoms enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-fluoro-4-iodoindazole
  • 4-Chloro-6-fluoro-3-bromoindazole
  • 4-Chloro-6-fluoro-3-iodopyrazole

Uniqueness

4-Chloro-6-fluoro-3-iodo-1H-indazole is unique due to its specific halogenation pattern, which imparts distinct reactivity and biological properties. Compared to similar compounds, it offers a unique combination of chlorine, fluorine, and iodine atoms, making it a valuable intermediate for synthesizing diverse derivatives .

Properties

IUPAC Name

4-chloro-6-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCVRSFAKCOMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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